

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropylbenzaldehyde

Cat. No.: B2442096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for **2-Cyclopropylbenzaldehyde** ($C_{10}H_{10}O$), a valuable building block in organic synthesis and medicinal chemistry. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge for accurate structural elucidation and quality control.

Introduction: The Structural Significance of 2-Cyclopropylbenzaldehyde

2-Cyclopropylbenzaldehyde is an aromatic aldehyde featuring a cyclopropyl group at the ortho position to the formyl group. This unique structural arrangement, with the strained three-membered ring adjacent to the carbonyl and aromatic systems, imparts distinct electronic and conformational properties that are reflected in its spectroscopic signatures. The cyclopropyl group, with its "pseudo-unsaturated" character, can act as a π -electron donor, influencing the electron density of the aromatic ring and the reactivity of the aldehyde functionality.^[1] A thorough understanding of its spectroscopic profile is paramount for its effective utilization in the synthesis of complex molecular architectures, including active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **2-Cyclopropylbenzaldehyde**, both ^1H and ^{13}C NMR provide a wealth of information regarding its molecular framework.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Cyclopropylbenzaldehyde** is characterized by distinct signals for the aldehydic, aromatic, and cyclopropyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Key Features of the ^1H NMR Spectrum:

- **Aldehydic Proton:** A singlet is typically observed in the downfield region, around δ 10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.[2]
- **Aromatic Protons:** The four protons on the benzene ring appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-substitution, these protons are chemically non-equivalent and will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling.[3]
- **Cyclopropyl Protons:** The protons of the cyclopropyl group typically resonate in the upfield region of the spectrum. The methine proton (CH) attached to the aromatic ring will appear as a multiplet, while the four methylene protons (CH₂) will also show complex splitting patterns due to both geminal and vicinal coupling. The upfield chemical shift of cyclopropyl protons is a characteristic feature attributed to the ring current effect of the cyclopropane ring.[4][5]

Table 1: Predicted ^1H NMR Data for **2-Cyclopropylbenzaldehyde**

Proton Assignment	Predicted Chemical Shift (δ ppm)	Multiplicity
Aldehydic-H	~10.3	s
Aromatic-H	7.2 - 7.9	m
Cyclopropyl-CH	~2.5	m
Cyclopropyl-CH ₂	0.7 - 1.2	m

Note: Predicted data is based on computational models and may vary from experimental values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Key Features of the ¹³C NMR Spectrum:

- Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears as a weak signal in the far downfield region of the spectrum, typically around δ 192 ppm.[6]
- Aromatic Carbons: The six carbons of the benzene ring will give rise to distinct signals in the aromatic region (δ 125-150 ppm). The carbon attached to the cyclopropyl group and the carbon of the aldehyde group will have characteristic chemical shifts.
- Cyclopropyl Carbons: The carbons of the cyclopropyl group resonate in the upfield region, with the methine carbon appearing further downfield than the methylene carbons.

Table 2: Predicted ¹³C NMR Data for **2-Cyclopropylbenzaldehyde**

Carbon Assignment	Predicted Chemical Shift (δ ppm)
C=O	~192
Aromatic C-CHO	~136
Aromatic C-Cyclopropyl	~148
Aromatic C-H	126 - 134
Cyclopropyl-CH	~15
Cyclopropyl-CH ₂	~10

Note: Predicted data is based on computational models and may vary from experimental values.

Experimental Protocol for NMR Analysis:

A standard protocol for acquiring high-quality NMR spectra of **2-Cyclopropylbenzaldehyde** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary to obtain a good spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Diagram of NMR Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of **2-Cyclopropylbenzaldehyde** is dominated by the characteristic absorption bands of the aldehyde and aromatic moieties.

Key Vibrational Modes:

- C=O Stretch: A strong, sharp absorption band is expected in the region of $1685\text{-}1705\text{ cm}^{-1}$ for the carbonyl group of the aromatic aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to aliphatic aldehydes.[7][8]
- Aldehydic C-H Stretch: Two weak to medium bands are characteristic of the C-H stretch of the aldehyde group, appearing around 2820 cm^{-1} and 2720 cm^{-1} . The appearance of two bands is often due to Fermi resonance.[9][10]
- Aromatic C-H Stretch: Absorption bands above 3000 cm^{-1} are indicative of the C-H stretching vibrations of the aromatic ring.
- Aromatic C=C Stretch: Medium to weak absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region correspond to the C=C stretching vibrations within the benzene ring.
- Cyclopropyl C-H Stretch: The C-H stretching vibrations of the cyclopropyl group are expected to appear in the region of $3000\text{-}3100\text{ cm}^{-1}$.

Table 3: Expected IR Absorption Bands for **2-Cyclopropylbenzaldehyde**

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	> 3000	Medium-Weak
Cyclopropyl C-H Stretch	~3050	Medium-Weak
Aldehydic C-H Stretch	~2820, ~2720	Weak-Medium
C=O Stretch	~1700	Strong
Aromatic C=C Stretch	1450 - 1600	Medium-Weak

Experimental Protocol for FT-IR Analysis:

- Sample Preparation: As **2-Cyclopropylbenzaldehyde** is a liquid at room temperature, the spectrum can be conveniently recorded using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly on the ATR crystal.[11] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.

Key Features of the Mass Spectrum:

- Molecular Ion Peak (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of **2-Cyclopropylbenzaldehyde** (146.19 g/mol).[12] For high-resolution mass spectrometry, the exact mass would be observed.

- $[M-H]^+$ Fragment: A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, resulting in a prominent peak at m/z $[M-1]$.[\[13\]](#)
- $[M-CHO]^+$ Fragment: Loss of the entire formyl group (-CHO) would lead to a fragment ion at m/z $[M-29]$.
- Fragments from the Cyclopropyl Group: Fragmentation of the cyclopropyl ring can also occur.

Table 4: Predicted Mass Spectrometry Data for **2-Cyclopropylbenzaldehyde**

Adduct/Fragment	Predicted m/z
$[M]^+$	146.07
$[M+H]^+$	147.08
$[M+Na]^+$	169.06
$[M-H]^-$	145.07

Note: Predicted data from PubChemLite.[\[14\]](#) Experimental fragmentation patterns may vary.

Experimental Protocol for GC-MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like **2-Cyclopropylbenzaldehyde**.[\[15\]](#)

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to ensure good separation of the components.
- MS Detection: The eluting compounds are introduced into the mass spectrometer, typically using Electron Ionization (EI). The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragments.

Diagram of GC-MS Workflow:

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data of **2-Cyclopropylbenzaldehyde** provides a detailed fingerprint of its unique molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the fragmentation pattern in the mass spectrum collectively allow for its unambiguous identification and characterization. This in-depth understanding is crucial for scientists and researchers who utilize this versatile molecule in the development of novel chemical entities and pharmaceuticals. By leveraging the insights provided in this guide, professionals can ensure the identity and purity of their materials, leading to more reliable and reproducible research outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Cyclopropylbenzaldehyde | C10H10O | CID 15473324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PubChemLite - 2-cyclopropylbenzaldehyde (C10H10O) [pubchemlite.lcsb.uni.lu]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2-Cyclopropylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2442096#spectroscopic-data-nmr-ir-ms-of-2-cyclopropylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com